![molecular formula C15H15ClN2O3S B5731716 N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5731716.png)
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the class of glycine site NMDA receptor antagonists, which have been shown to have neuroprotective properties.
Mécanisme D'action
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 acts as an antagonist at the glycine site of the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this site, N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 reduces the excitotoxicity and neuronal damage that can occur in various neurological disorders.
Biochemical and Physiological Effects:
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce neuronal damage and improve behavioral outcomes in animal models of stroke and traumatic brain injury. It has also been shown to reduce the development of tolerance to opioids in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other compounds.
Orientations Futures
There are a number of potential future directions for research on N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce the development of tolerance to opioids. Another area of interest is its potential use in combination with other drugs to enhance its neuroprotective effects. Further research is needed to fully understand the potential therapeutic applications of N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823.
Méthodes De Synthèse
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 4-nitrobenzenesulfonyl chloride to form the intermediate product, followed by the reaction of this intermediate with glycine methyl ester hydrochloride to produce N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823.
Applications De Recherche Scientifique
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects by blocking the NMDA receptor, which is involved in excitotoxicity and neuronal damage. N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has also been studied for its potential use in the treatment of chronic pain and addiction.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-8-6-12(7-9-13)10-18(11-15(17)19)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWSMQPZRAGHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.